molecular formula C21H21N3OS B4755151 N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea

N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea

Cat. No. B4755151
M. Wt: 363.5 g/mol
InChI Key: OWMPNKOLNNESJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea, also known as ANIT, is a chemical compound that has been widely studied for its potential use in scientific research. ANIT is a thiourea derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea is believed to exert its effects through inhibition of the bile salt export pump (BSEP), a protein that is responsible for transporting bile salts from the liver to the intestine. By inhibiting BSEP, N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea disrupts the flow of bile from the liver, leading to cholestasis.
Biochemical and Physiological Effects:
In addition to its effects on liver function, N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea has been found to have a range of other biochemical and physiological effects. These include inhibition of cytochrome P450 enzymes, which are involved in drug metabolism, and induction of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea has several advantages as a tool for scientific research, including its ability to induce cholestasis and its effects on drug metabolism. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several areas in which N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea could be further studied in the future. These include:
1. Development of new treatments for liver disease based on N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea's ability to induce cholestasis.
2. Further investigation of N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea's effects on drug metabolism and its potential use as a tool for drug discovery.
3. Studies of N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea's effects on cancer cells and its potential as an anti-cancer agent.
4. Investigation of the mechanisms underlying N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea's effects on oxidative stress and inflammation.
5. Development of new methods for synthesizing N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea and other thiourea derivatives.
In conclusion, N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea is a valuable tool for scientific research that has a range of biochemical and physiological effects. Its ability to induce cholestasis and its effects on drug metabolism make it a useful tool for studying liver toxicity and drug discovery. However, its potential toxicity and the need for careful handling and disposal must be taken into account. There are also several areas in which N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea could be further studied in the future, including the development of new treatments for liver disease and investigation of its effects on cancer cells.

Scientific Research Applications

N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea has been used in a range of scientific research applications, including studies of liver toxicity, cancer, and drug metabolism. In liver toxicity studies, N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea has been found to induce cholestasis, a condition in which the flow of bile from the liver is disrupted. This makes N-(4-anilinophenyl)-N'-(3-methoxybenzyl)thiourea a useful tool for studying the mechanisms of liver toxicity and for testing potential treatments for liver disease.

properties

IUPAC Name

1-(4-anilinophenyl)-3-[(3-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-25-20-9-5-6-16(14-20)15-22-21(26)24-19-12-10-18(11-13-19)23-17-7-3-2-4-8-17/h2-14,23H,15H2,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMPNKOLNNESJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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